molecular formula C24H24ClN3O3S B451814 N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide

N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide

Cat. No.: B451814
M. Wt: 470g/mol
InChI Key: CDXZGZCKDTUMFK-WPWMEQJKSA-N
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Description

N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a thiophene ring, a phenyl group, and a hydrazonoyl moiety. It is often studied for its potential use in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 4-chloro-3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with ethanehydrazine to produce the hydrazonoyl derivative. Finally, this derivative is coupled with 5-methyl-2-thiophenecarboxylic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.

Scientific Research Applications

N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide
  • N-(3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)pentanamide
  • (4-Chloro-3,5-dimethylphenoxy)acetyl amino acetic acid

Uniqueness

N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its hydrazonoyl moiety, in particular, is less common in similar compounds, potentially offering distinct reactivity and applications .

Properties

Molecular Formula

C24H24ClN3O3S

Molecular Weight

470g/mol

IUPAC Name

N-[3-[(E)-N-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]-5-methylthiophene-2-carboxamide

InChI

InChI=1S/C24H24ClN3O3S/c1-14-10-20(11-15(2)23(14)25)31-13-22(29)28-27-17(4)18-6-5-7-19(12-18)26-24(30)21-9-8-16(3)32-21/h5-12H,13H2,1-4H3,(H,26,30)(H,28,29)/b27-17+

InChI Key

CDXZGZCKDTUMFK-WPWMEQJKSA-N

SMILES

CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)COC3=CC(=C(C(=C3)C)Cl)C)C

Isomeric SMILES

CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)/C(=N/NC(=O)COC3=CC(=C(C(=C3)C)Cl)C)/C

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)COC3=CC(=C(C(=C3)C)Cl)C)C

Origin of Product

United States

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